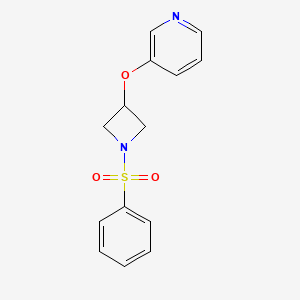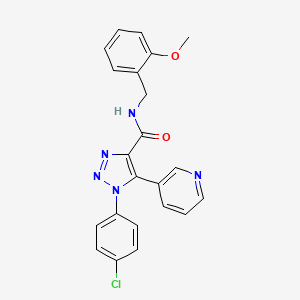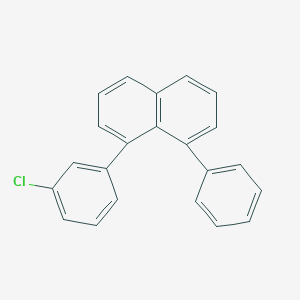
3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with a phenylsulfonyl group at the 1-position and an oxy-pyridine group at the 3-position .
Synthesis Analysis
The synthesis of similar azetidine derivatives has been described in the literature . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The azetidine ring provides a basic framework, which is further functionalized with a phenylsulfonyl group and an oxy-pyridine group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and the aza-Michael addition . These reactions lead to the formation of 3-substituted 3-(acetoxymethyl)azetidines .Applications De Recherche Scientifique
Synthesis and Binding Properties for PET Imaging
The synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound related to the chemical class of 3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine, has shown promising properties for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This compound, as a potent and selective ligand for the human alpha4beta2 nAChR subtype, demonstrates high affinity in vivo, with no significant binding to alpha7 nicotinic or 5HT3 receptors. Its cerebral uptake can be modulated by the synaptic concentration of acetylcholine, highlighting its potential as a radioligand for brain imaging nAChRs with PET (Doll et al., 1999).
Chemical Synthesis for Functional Molecules
The Julia–Kocienski reaction has been utilized to access fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones. This method enables the preparation of new precursors of fluorinated four-membered rings containing a nucleic base, an ester or aryl sulfone function, and a pyrrolidine ring. Such synthetic approaches offer routes to novel compounds with potential applications in various fields of chemistry and material science (Laporte et al., 2015).
Antimicrobial Activity
A new series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds, characterized by their IR, 1H NMR spectroscopic data, represent a chemical class with potential applications in the development of new antimicrobial agents, demonstrating the versatility of azetidin-2-one derivatives in medicinal chemistry (Shah et al., 2014).
Orientations Futures
The future directions for the research on “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential as therapeutic agents in various disease conditions.
Propriétés
IUPAC Name |
3-[1-(benzenesulfonyl)azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBGVTWOVZEWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)


![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)


![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)